Boc-D-ser(bzl)-osu

Peptide Synthesis Chiral Amino Acids Stereochemistry

Streamline solid-phase peptide synthesis with this pre-activated D-serine building block. Boc-D-Ser(Bzl)-OSu eliminates separate activation steps, reducing cycle times and minimizing racemization risk. - Pre-formed OSu active ester enables direct on-resin coupling in Boc/Benzyl SPPS. - D-configuration ensures correct stereochemistry for peptidomimetics and therapeutic peptides. - Orthogonal Boc/Bzl protecting groups permit global acidolytic deprotection after chain assembly. Sourced for reliable batch-to-batch consistency; avoid L-enantiomer or free acid errors.

Molecular Formula C19H24N2O7
Molecular Weight 392.41
CAS No. 82155-85-9
Cat. No. B613695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-ser(bzl)-osu
CAS82155-85-9
SynonymsBOC-D-SER(BZL)-OSU; 82155-85-9; C19H24N2O7; 6349AH; KM2108; ZINC71788008
Molecular FormulaC19H24N2O7
Molecular Weight392.41
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1
InChIKeyNTFYOALQRQBBDG-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Ser(Bzl)-OSu Pre-Activated D-Serine Building Block


Boc-D-Ser(Bzl)-OSu (CAS: 82155-85-9) is a pre-activated, fully protected D-serine derivative specifically designed for use in solid-phase peptide synthesis (SPPS) employing the Boc/Benzyl (Bzl) protection strategy . As an N-hydroxysuccinimide (OSu) active ester of N-α-tert-butyloxycarbonyl-O-benzyl-D-serine, it contains an orthogonal protecting group scheme (Boc for the α-amine, Bzl for the side-chain hydroxyl) and a pre-formed active ester at the C-terminus . This pre-activation distinguishes it from its carboxylic acid counterpart, Boc-D-Ser(Bzl)-OH, and is intended to facilitate direct, on-resin coupling in automated or manual peptide synthesis protocols without the need for separate in situ activation steps .

Boc-D-Ser(Bzl)-OSu: Why It Cannot Be Replaced


The procurement and use of Boc-D-Ser(Bzl)-OSu is driven by three non-interchangeable molecular features that are absent or fundamentally different in its closest analogs, such as the L-enantiomer Boc-Ser(Bzl)-OSu (CAS: 13650-73-2) or its free acid precursor Boc-D-Ser(Bzl)-OH (CAS: 47173-80-8) . First, the D-configuration at the α-carbon ensures the incorporation of the non-natural D-serine residue, which is essential for conferring specific conformational stability or biological activity in peptidomimetics and peptide therapeutics . Second, the OSu active ester pre-activates the C-terminus for direct coupling, eliminating the need for an in situ activation step that can introduce racemization or variable reaction kinetics, a key differentiator from the carboxylic acid precursor which requires a separate coupling reagent . Third, the combination of Boc and Bzl protecting groups provides complete orthogonality for the Boc/Bzl SPPS strategy, where global side-chain deprotection is achieved by strong acid (HF) after chain assembly, a workflow incompatible with the base-labile Fmoc chemistry used for many other serine building blocks [1].

Boc-D-Ser(Bzl)-OSu Quantitative Differentiation


Optical Rotation: Chiral Identity Verification

The D-configuration of Boc-D-Ser(Bzl)-OSu is unequivocally confirmed by its specific optical rotation, which is opposite in sign and distinct in magnitude compared to its L-enantiomer, Boc-Ser(Bzl)-OSu . This measurable physical property is critical for ensuring the correct stereoisomer is incorporated into a peptide sequence, as the L-form would lead to a different diastereomeric product with potentially altered bioactivity .

Peptide Synthesis Chiral Amino Acids Stereochemistry

Storage Stability: Active Ester vs. Free Acid

As an active ester, Boc-D-Ser(Bzl)-OSu exhibits significantly different thermal and storage stability profiles compared to its free carboxylic acid precursor, Boc-D-Ser(Bzl)-OH . The active ester requires more stringent cold storage (≤ -4 °C) to prevent premature decomposition or hydrolysis, a direct consequence of its enhanced reactivity designed for efficient on-resin coupling . In contrast, the free acid is stable at standard refrigerator temperatures (2-8 °C) .

Chemical Stability Storage Conditions Peptide Synthesis Reagents

Physical Properties: Active Ester vs. Free Acid

The active ester Boc-D-Ser(Bzl)-OSu is supplied as a white powder with a defined melting point of 106-110 °C . This contrasts with its carboxylic acid precursor, Boc-D-Ser(Bzl)-OH, which has a significantly lower melting point of 58-61 °C . Both compounds meet stringent purity specifications of ≥98% (TLC) .

Chemical Purity Physical Properties Peptide Synthesis Building Blocks

Direct Coupling Without In Situ Activation

A Japanese patent (JP H01-052799) discloses a peptide intermediate composition that explicitly utilizes a Ser(Bzl) residue within a Boc-protected peptide sequence [1]. While the patent does not directly compare the OSu ester to the free acid, it demonstrates the utility of the Boc/Bzl protection strategy in a complex, multi-residue peptide context, where the pre-activated nature of Boc-D-Ser(Bzl)-OSu would eliminate the need for a separate activation step for the serine residue [1]. This represents a class-level inference for the building block's intended use.

Patent Synthesis Peptide Intermediates Boc Chemistry

Boc-D-Ser(Bzl)-OSu Application Scenarios


D-Serine Peptidomimetics Synthesis

Researchers aiming to introduce D-serine residues into peptide backbones to enhance proteolytic stability, alter backbone conformation, or mimic specific turns will select Boc-D-Ser(Bzl)-OSu. The quantitative optical rotation data confirms its D-configuration, ensuring the correct stereochemistry is embedded. The pre-activated OSu ester allows for direct on-resin coupling in Boc SPPS, simplifying the workflow for difficult sequences where D-amino acids are required to mitigate aggregation or β-sheet formation .

Streamlined Workflows for Automated Boc-SPPS

Laboratories operating automated peptide synthesizers or conducting parallel synthesis campaigns benefit from the step-saving nature of pre-activated building blocks. Substituting Boc-D-Ser(Bzl)-OSu for its free acid counterpart eliminates the need for separate activation steps, reducing total cycle times and minimizing operator exposure to coupling reagents. The defined solid-state properties (melting point, appearance) facilitate reliable automated weighing and dispensing .

Peptide Intermediates for Multi-Residue Therapeutics

Based on the precedent set in patent literature (JP H01-052799) for incorporating Ser(Bzl) residues into complex peptide sequences, Boc-D-Ser(Bzl)-OSu serves as a strategic building block for assembling peptide intermediates destined for therapeutic development. Its orthogonal protecting groups (Boc for N-terminus, Bzl for side-chain hydroxyl) are fully compatible with the harsh acidolytic conditions (e.g., HF cleavage) used to globally deprotect and cleave the peptide from the resin in Boc SPPS [1].

Identity Verification for cGMP Manufacturing

In environments where raw material identity and purity are critical (e.g., cGMP peptide manufacturing), the quantifiable optical rotation ([α]D20 = -5 ± 1.5°) and melting point (106-110 °C) provide definitive, batch-specific release criteria . These metrics offer a clear, verifiable advantage over L-enantiomer impurities or incorrectly ordered free acids, ensuring that the correct D-serine building block is used in validated synthetic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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